

Commercial Suppliers and Technical Guide for 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$

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Compound of Interest

Compound Name: 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$, a stable isotope-labeled derivative of the purine nucleoside 8-Bromoguanosine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. The guide covers commercial suppliers, key quantitative data, detailed experimental protocols for its application in structural biology and immunology, and visual representations of relevant pathways and workflows.

Introduction to 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$

8-Bromoguanosine is a synthetic analog of the natural nucleoside guanosine, characterized by the presence of a bromine atom at the 8th position of the purine ring. This modification significantly influences the conformational preference of the glycosidic bond, favoring the syn conformation over the anti conformation typically observed for guanosine. This property makes 8-Bromoguanosine a valuable tool in structural biology, particularly for stabilizing specific RNA secondary structures such as G-quadruplexes and reducing conformational heterogeneity in RNA molecules for NMR studies.

The isotopically labeled version, 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$, incorporates heavy isotopes of carbon (^{13}C) and nitrogen (^{15}N) at specific positions within the guanine base. This labeling strategy is crucial for advanced nuclear magnetic resonance (NMR) spectroscopy studies,

enabling researchers to unambiguously identify and track the labeled nucleoside within a complex biomolecule, thereby facilitating detailed structural and dynamic analyses of RNA and RNA-protein complexes.

Beyond its utility in structural biology, 8-Bromoguanosine has been shown to possess immunomodulatory properties. It can act as an agonist for Toll-like receptor 7 (TLR7), leading to the activation of innate immune cells such as natural killer (NK) cells and macrophages, and the induction of interferon production. The isotopically labeled form can be employed in metabolic studies to trace the uptake and fate of the molecule in immunological assays.

Commercial Suppliers

Several chemical suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds, including 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Table 1: Commercial Suppliers of 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$

Supplier	Product Name	Catalog Number	Additional Information
LGC Standards (Toronto Research Chemicals)	8-Bromoguanosine- $^{13}\text{C},^{15}\text{N}_2$	TRC-B684367	Provides a detailed Certificate of Analysis with purity and isotopic enrichment data. [1] [2]
Clinivex	8-Bromoguanosine- $^{13}\text{C},^{15}\text{N}_2$	RCLS2L114773	Offers the compound as a stable isotope-labeled reference standard for research use. [3]
MedChemExpress	8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$	HY-W747965	Provides the labeled compound and related unlabeled analogs.

Quantitative Data

The following table summarizes the key quantitative data for 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$, based on a representative Certificate of Analysis from LGC Standards (Toronto Research Chemicals).[2] Researchers should always refer to the CoA provided with their specific lot for the most accurate information.

Table 2: Quantitative Specifications of 8-Bromoguanosine- $^{13}\text{C},^{15}\text{N}_2$

Parameter	Specification	Method
Chemical Purity	97%	^1H NMR, ^{13}C NMR, ^{15}N NMR, MS
Isotopic Purity	98.9%	Mass Spectrometry
Molecular Formula	$\text{C}_9^{13}\text{CH}_{12}\text{BrN}_3^{15}\text{N}_2\text{O}_5$	-
Molecular Weight	365.12 g/mol	-
Appearance	White to Off-White Solid	Visual
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly, Heated)	-
Storage Condition	4°C	-

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$.

Synthesis and Purification of $^{13}\text{C},^{15}\text{N}$ -Labeled RNA containing 8-Bromoguanosine

This protocol outlines the solid-phase synthesis of an RNA oligonucleotide incorporating 8-Bromoguanosine- $^{13}\text{C}_2,^{15}\text{N}$ using phosphoramidite chemistry.

Materials:

- 8-Bromoguanosine- $^{13}\text{C}_2$, ^{15}N phosphoramidite
- Standard A, C, G, U RNA phosphoramidites
- Controlled pore glass (CPG) solid support
- Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
- Oxidizing solution (Iodine/water/pyridine)
- Capping reagents (Acetic anhydride and N-methylimidazole)
- Deblocking solution (3% trichloroacetic acid in dichloromethane)
- Cleavage and deprotection solution (Ammonium hydroxide/methylamine 1:1)
- 2'-O-deprotection buffer (e.g., Triethylamine trihydrofluoride)
- HPLC purification system with an anion-exchange or reverse-phase column
- MALDI-TOF mass spectrometer

Procedure:

- **Phosphoramidite Preparation:** Dissolve the 8-Bromoguanosine- $^{13}\text{C}_2$, ^{15}N phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
- **Automated Solid-Phase Synthesis:** Perform the RNA synthesis on an automated DNA/RNA synthesizer. The synthesis cycle consists of the following steps:
 - **Deblocking:** Removal of the 5'-dimethoxytrityl (DMT) protecting group.
 - **Coupling:** Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing RNA chain. The 8-Bromoguanosine- $^{13}\text{C}_2$, ^{15}N phosphoramidite is introduced at the desired position in the sequence.

- Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
- Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA from the CPG support and remove the base and phosphate protecting groups by incubation in the ammonium hydroxide/methylamine solution at 65°C for 15 minutes.
- 2'-O-Deprotection: Remove the 2'-O-silyl protecting groups by treating the RNA with the 2'-O-deprotection buffer at 65°C for 2.5 hours.
- Purification: Purify the full-length RNA oligonucleotide by high-performance liquid chromatography (HPLC).
- Desalting and Quantification: Desalt the purified RNA using a size-exclusion column and quantify the final product by UV-Vis spectrophotometry at 260 nm.
- Mass Verification: Confirm the identity and isotopic incorporation of the final product by MALDI-TOF mass spectrometry.

NMR Spectroscopy of ^{13}C , ^{15}N -Labeled RNA

This protocol describes the general workflow for acquiring and analyzing NMR data of an RNA molecule containing 8-Bromoguanosine- $^{13}\text{C}_2$, ^{15}N .

Materials:

- Purified ^{13}C , ^{15}N -labeled RNA sample
- NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA) in 90% H_2O /10% D_2O or 99.9% D_2O
- High-field NMR spectrometer equipped with a cryoprobe

Procedure:

- Sample Preparation: Dissolve the lyophilized RNA in the appropriate NMR buffer to a final concentration of 0.1-1.0 mM.
- NMR Data Acquisition:
 - Acquire a 1D ^1H spectrum to assess the overall sample quality and folding.
 - Record 2D homonuclear spectra (e.g., NOESY, TOCSY) to assign proton resonances.
 - Acquire 2D heteronuclear correlation spectra (e.g., ^1H - ^{13}C HSQC, ^1H - ^{15}N HSQC) to correlate proton chemical shifts with their directly attached ^{13}C or ^{15}N nuclei. The signals from the isotopically labeled 8-Bromoguanosine will be readily identifiable in these spectra.
 - For detailed structural analysis, acquire 3D and 4D heteronuclear NMR experiments (e.g., HNC, HNCO, HNCA, NOESY-HSQC) to resolve spectral overlap and facilitate sequential resonance assignment.
- Data Processing and Analysis:
 - Process the NMR data using appropriate software (e.g., NMRPipe, TopSpin).
 - Analyze the processed spectra to assign the chemical shifts of the RNA resonances.
 - Use the assigned NOE cross-peaks to derive distance restraints between protons.
 - Utilize scalar coupling constants to obtain information about dihedral angles.
 - Calculate the three-dimensional structure of the RNA molecule using molecular modeling software (e.g., Xplor-NIH, CYANA) based on the experimental restraints.

Natural Killer (NK) Cell Activation Assay

This protocol details a method to assess the activation of primary human NK cells by 8-Bromoguanosine.

Materials:

- 8-Bromoguanosine

- Human peripheral blood mononuclear cells (PBMCs)
- Ficoll-Paque for PBMC isolation
- NK cell isolation kit (e.g., magnetic-activated cell sorting)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
- Recombinant human IL-2
- Flow cytometry antibodies against CD3, CD56, CD69 (early activation marker), and IFN- γ
- Brefeldin A (Golgi transport inhibitor)
- Cell stimulation cocktail (e.g., PMA and ionomycin) as a positive control
- Flow cytometer

Procedure:

- NK Cell Isolation: Isolate PBMCs from healthy donor blood by density gradient centrifugation using Ficoll-Paque. Enrich for NK cells using a negative selection kit.
- Cell Culture and Stimulation:
 - Culture the purified NK cells in complete RPMI medium supplemented with a low dose of IL-2 (e.g., 100 U/mL).
 - Seed the NK cells in a 96-well plate at a density of 1×10^6 cells/mL.
 - Treat the cells with varying concentrations of 8-Bromoguanosine (e.g., 1-100 μ M) for 18-24 hours. Include an untreated control and a positive control (PMA/ionomycin).
- Analysis of Activation Marker Expression:
 - Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD56, and CD69.

- Analyze the expression of CD69 on the NK cell population (CD3⁻CD56⁺) by flow cytometry.
- Intracellular Cytokine Staining for IFN- γ :
 - Four hours before the end of the stimulation period, add Brefeldin A to the cell cultures to block cytokine secretion.
 - Harvest the cells and stain for surface markers (CD3, CD56).
 - Fix and permeabilize the cells using a commercial kit.
 - Stain for intracellular IFN- γ with a fluorescently labeled antibody.
 - Analyze the percentage of IFN- γ -producing NK cells by flow cytometry.

Macrophage Activation Assay

This protocol describes a method to evaluate the activation of macrophages by 8-Bromoguanosine.

Materials:

- 8-Bromoguanosine
- Human monocytic cell line (e.g., THP-1) or primary human monocytes
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
- Lipopolysaccharide (LPS) as a positive control for classical activation
- ELISA kits for TNF- α and IL-6
- Nitric oxide (NO) detection kit (Griess reagent)

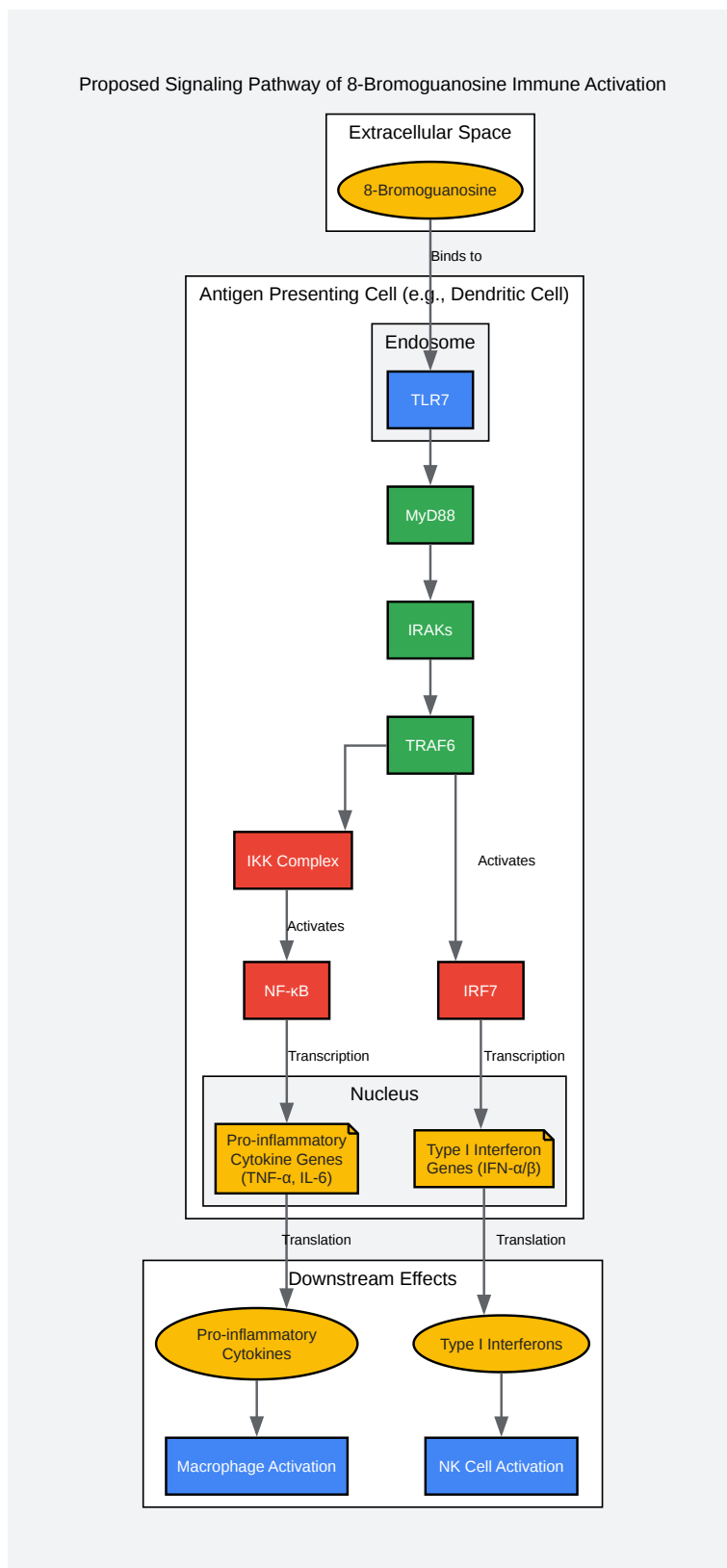
Procedure:

- Macrophage Differentiation (for THP-1 cells):
 - Seed THP-1 monocytes in a 24-well plate at a density of 5×10^5 cells/mL.
 - Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
 - Wash the cells with fresh medium and allow them to rest for 24 hours.
- Cell Stimulation:
 - Replace the medium with fresh complete RPMI.
 - Treat the differentiated macrophages with varying concentrations of 8-Bromoguanosine (e.g., 1-100 μ M) for 24 hours. Include an untreated control and a positive control (LPS, e.g., 100 ng/mL).
- Analysis of Cytokine Production:
 - Collect the cell culture supernatants.
 - Measure the concentrations of TNF- α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
- Measurement of Nitric Oxide Production:
 - Collect the cell culture supernatants.
 - Measure the amount of nitrite (a stable product of NO) in the supernatants using the Griess reagent system.

Mandatory Visualizations

Signaling Pathway of 8-Bromoguanosine-Mediated Immune Activation

The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of 8-Bromoguanosine, which is known to act as a Toll-like receptor 7 (TLR7) agonist.



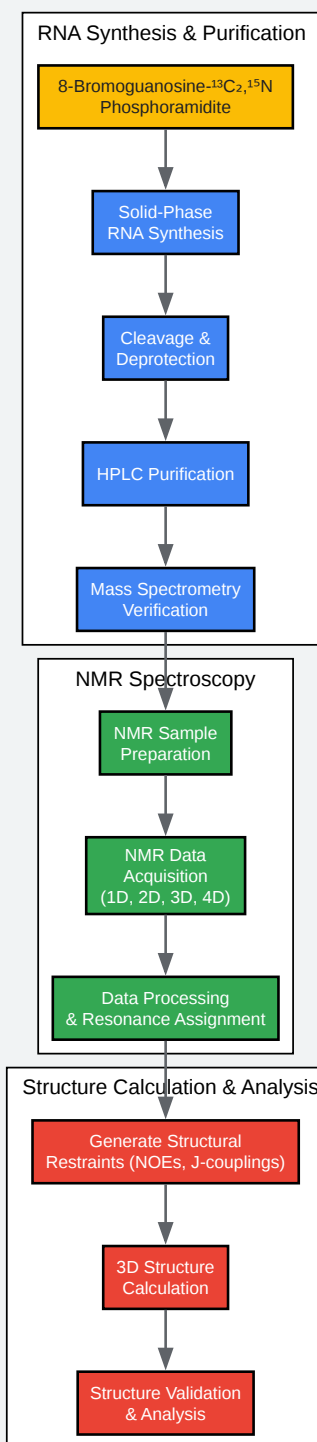
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Caption: Proposed signaling pathway of 8-Bromoguanosine immune activation via TLR7.

Experimental Workflow for RNA Structural Analysis

The following diagram outlines the experimental workflow for determining the structure of an RNA molecule using 8-Bromoguanosine- $^{13}\text{C}_2$, ^{15}N .

Experimental Workflow for RNA Structural Analysis

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Caption: Workflow for RNA structural analysis using isotopically labeled 8-Bromoguanosine.

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